molecular formula C9H17Cl B13189282 4-(Chloromethyl)-5,5-dimethylhex-1-ene

4-(Chloromethyl)-5,5-dimethylhex-1-ene

Cat. No.: B13189282
M. Wt: 160.68 g/mol
InChI Key: GHWTZAFFJOHHML-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5,5-dimethylhex-1-ene is an organic compound characterized by the presence of a chloromethyl group attached to a hexene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-5,5-dimethylhex-1-ene typically involves the chloromethylation of 5,5-dimethylhex-1-ene. This can be achieved through the reaction of 5,5-dimethylhex-1-ene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-5,5-dimethylhex-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Derivatives such as 4-(azidomethyl)-5,5-dimethylhex-1-ene.

    Oxidation: Products like 4-(formylmethyl)-5,5-dimethylhex-1-ene.

    Reduction: 4-(methyl)-5,5-dimethylhex-1-ene.

Scientific Research Applications

4-(Chloromethyl)-5,5-dimethylhex-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its role in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-5,5-dimethylhex-1-ene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    Chloromethyl methyl ether: Used in similar substitution reactions but differs in its reactivity and applications.

    4-(Chloromethyl)benzoic acid: Another chloromethyl compound with distinct properties and uses.

Uniqueness: 4-(Chloromethyl)-5,5-dimethylhex-1-ene is unique due to its specific structure, which imparts distinct reactivity and potential applications compared to other chloromethyl compounds. Its hexene backbone and dimethyl groups contribute to its stability and versatility in chemical reactions.

Properties

Molecular Formula

C9H17Cl

Molecular Weight

160.68 g/mol

IUPAC Name

4-(chloromethyl)-5,5-dimethylhex-1-ene

InChI

InChI=1S/C9H17Cl/c1-5-6-8(7-10)9(2,3)4/h5,8H,1,6-7H2,2-4H3

InChI Key

GHWTZAFFJOHHML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CC=C)CCl

Origin of Product

United States

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